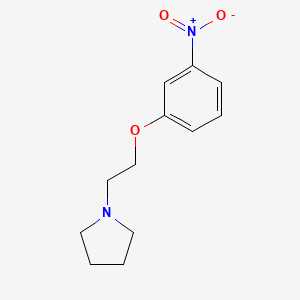

1-(2-(3-Nitrophenoxy)ethyl)pyrrolidine

Description

1-(2-(3-Nitrophenoxy)ethyl)pyrrolidine is a pyrrolidine derivative featuring a phenoxyethyl side chain substituted with a nitro group at the meta position. Its molecular formula is C₁₂H₁₆N₂O₃ (MW: 236.27 g/mol) .

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1-[2-(3-nitrophenoxy)ethyl]pyrrolidine |

InChI |

InChI=1S/C12H16N2O3/c15-14(16)11-4-3-5-12(10-11)17-9-8-13-6-1-2-7-13/h3-5,10H,1-2,6-9H2 |

InChI Key |

PZKXNBJDNJAYJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrrolidine derivatives are highly dependent on substituents on the phenoxyethyl chain. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Nitro vs.

- Positional Isomerism: The 4-nitrophenoxy analog (CAS 265654-77-1) exhibits higher solubility in DMSO (~10 mM) than the 3-nitro isomer, suggesting steric or electronic differences in solvation .

- Biological Activity: SC-22716 (4-phenylphenoxy derivative) demonstrates potent inhibition of LTA₄ hydrolase (IC₅₀: 15 nM), highlighting the importance of bulky aromatic substituents in enzyme binding .

Pharmacological and Industrial Relevance

- Enzyme Inhibition: SC-22716 and its analogs show that phenoxyethyl-pyrrolidines with aromatic substituents (e.g., phenyl or benzyl groups) exhibit enhanced binding to LTA₄ hydrolase, a key target in inflammatory diseases . The nitro group’s electron-withdrawing nature may mimic these effects but requires validation.

- Psychotropic Potential: Pyrrolidines with alkyl or cycloalkyl substitutions (e.g., 1-(1-phenylcyclohexyl)pyrrolidine) are regulated under international narcotics laws . The target compound lacks such substitutions, reducing its psychoactive risk .

- Market Trends: The 3-bromo analog (1-[2-(3-bromophenoxy)ethyl]pyrrolidine) dominates industrial markets, with a projected global production value of $12 million by 2025 . Nitro derivatives are niche, primarily used in research .

Table 2: Physicochemical Comparison

- Synthetic Accessibility : The 3-nitro isomer may require regioselective nitration, complicating synthesis compared to para-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.